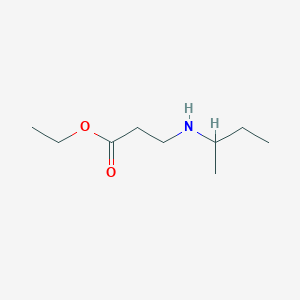
Ethyl 3-(sec-butylamino)propanoate
Vue d'ensemble
Description
Ethyl 3-(sec-butylamino)propanoate is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is primarily used in proteomics research . This compound is an ester, characterized by the presence of an ethyl group attached to a 3-(sec-butylamino)propanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(sec-butylamino)propanoate can be synthesized through the reaction of ethyl acrylate with sec-butylamine . The reaction typically involves mixing ethyl acrylate and sec-butylamine in a round-bottom flask and stirring the mixture for 24 hours . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(sec-butylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-(sec-butylamino)propanoate is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. Additionally, it may have applications in medicinal chemistry, where it can be used to synthesize novel compounds with potential therapeutic properties.
Mécanisme D'action
The specific mechanism of action for Ethyl 3-(sec-butylamino)propanoate is not well-documented. as an ester, it can participate in hydrolysis reactions, where it is broken down into its constituent alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes such as esterases, which are common in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(butylamino)propanoate: Similar structure but with a butyl group instead of a sec-butyl group.
Ethyl 3-(tert-butylamino)propanoate: Contains a tert-butyl group instead of a sec-butyl group.
Uniqueness
Ethyl 3-(sec-butylamino)propanoate is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties. This structural variation can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
ethyl 3-(butan-2-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-8(3)10-7-6-9(11)12-5-2/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLZGYGTVCVQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


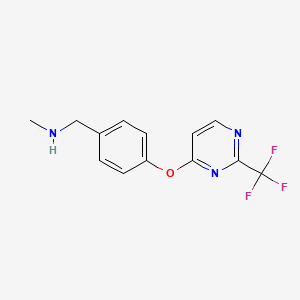
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)

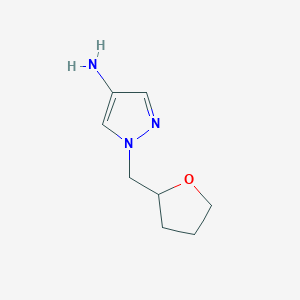

![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)
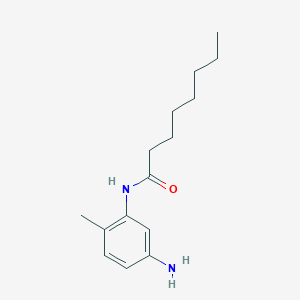

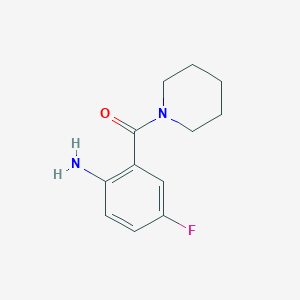
![6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1386036.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)
